Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate (CAS 2095410-91-4) is a synthetic small molecule (C₉H₁₂F₃N₃O₃, MW 267.21 g/mol) that incorporates a 2-amino-1-methylimidazole heterocycle, a trifluoromethyl-substituted α-hydroxypropanoate core, and a terminal ethyl ester. Supplied as a research-grade building block by Biosynth via CymitQuimica at ≥95% purity , the compound occupies a distinctive position within the 2-aminoimidazole (2-AI) scaffold class—a family with documented antibiofilm , antibiotic adjuvant , and β-secretase (BACE-1) inhibitory activities.

Molecular Formula C9H12F3N3O3
Molecular Weight 267.208
CAS No. 2095410-91-4
Cat. No. B2807829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate
CAS2095410-91-4
Molecular FormulaC9H12F3N3O3
Molecular Weight267.208
Structural Identifiers
SMILESCCOC(=O)C(C1=CN=C(N1C)N)(C(F)(F)F)O
InChIInChI=1S/C9H12F3N3O3/c1-3-18-6(16)8(17,9(10,11)12)5-4-14-7(13)15(5)2/h4,17H,3H2,1-2H3,(H2,13,14)
InChIKeyQGEMABTVAXPOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate (CAS 2095410-91-4): Procurement-Relevant Characterization and Comparator Landscape


Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate (CAS 2095410-91-4) is a synthetic small molecule (C₉H₁₂F₃N₃O₃, MW 267.21 g/mol) that incorporates a 2-amino-1-methylimidazole heterocycle, a trifluoromethyl-substituted α-hydroxypropanoate core, and a terminal ethyl ester . Supplied as a research-grade building block by Biosynth via CymitQuimica at ≥95% purity , the compound occupies a distinctive position within the 2-aminoimidazole (2-AI) scaffold class—a family with documented antibiofilm [1], antibiotic adjuvant [2], and β-secretase (BACE-1) inhibitory activities [3]. Its closest structural analogs include the free carboxylic acid (CAS 2167292-57-9) , the N-Boc-protected derivative (CAS 2580215-39-8) [4], and the non-fluorinated hydroxypropanoate congeners. Users evaluating this compound for procurement must understand how its specific substitution pattern confers quantifiable property differences relative to these comparators, as detailed in the evidence sections below.

Functional handleFree 2-amino group ready for direct amide/urea coupling without deprotection
Physicochemical modulatorCF₃-α-hydroxy core lowers pKa and alters ionization-dependent properties
Pharmacophore context2‑Aminoimidazole scaffold supports antibiofilm and antibiotic adjuvant screening

Why Close Analogs of Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate Cannot Be Interchanged Without Consequence


The three functionally critical substructures of this compound—the 2-aminoimidazole pharmacophore, the trifluoromethyl-α-hydroxy center, and the ethyl ester—each contribute independently to physicochemical and pharmacological behavior. Substituting the ethyl ester for a carboxylic acid (CAS 2167292-57-9) increases aqueous solubility but reduces lipophilicity by approximately 1 log unit, impairing membrane permeability . Replacing the free 2-amino group with a Boc carbamate (CAS 2580215-39-8) adds a deprotection step that reduces overall synthetic yield by 15–30% and introduces acid-labile handling constraints [1]. Omitting the trifluoromethyl group (i.e., using a non-fluorinated lactic acid ester) raises the α-hydroxy pKa by ~1.6 units, fundamentally altering the hydrogen-bond donor/acceptor profile and metabolic stability . These differences mean that analog substitution is not equivalent: each variant introduces distinct property trade-offs that directly affect downstream experimental outcomes, synthetic feasibility, and structure-activity relationship (SAR) interpretation. The quantitative evidence below substantiates each of these differentiation points.

Ester vs free acid
Ethyl ester contributes higher estimated logP; switching to carboxylic acid may reduce passive permeability and alter intracellular exposure.
Free amine vs Boc-protected
Boc analog requires acidic deprotection that can lower overall yield and introduce salt residues; direct amine avoids these steps.
CF₃ vs CH₃ analog
Removing CF₃ raises α‑OH pKa by ~1.6 units, shifting the ionization state and hydrogen‑bond profile at physiological pH.

Quantitative Differentiation Evidence for Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate Against Its Closest Structural Comparators


Lipophilicity (clogP) Advantage of the Ethyl Ester Over the Free Carboxylic Acid Analog

The target compound bears an ethyl ester, whereas its closest analog, 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoic acid (CAS 2167292-57-9), carries a free carboxylic acid . Based on the logP of the 2-amino-1-methylimidazole core (experimental logP = 0.58) and the contribution of the trifluorolactate ester moiety, the predicted logP of the target ethyl ester is approximately 0.8–1.5, compared to −0.2 to 0.5 for the free acid. This represents a difference of roughly 1 log unit, corresponding to an estimated 10-fold higher octanol–water partition coefficient [1]. A higher logP correlates with improved passive membrane permeability, which is critical for intracellular target engagement and blood–brain barrier penetration in neurological applications [1].

Lipophilicity difference
Cross-study comparable
Δ logP ≈ +1 unit
(~10× higher partition)
Ethyl ester may support higher passive permeability than free acid analog
Predicted logP range; experimental confirmation advised
Lipophilicity Membrane permeability Drug-likeness

Synthetic Step-Efficiency: Free Amine vs. N-Boc-Protected Analog

The target compound possesses a free primary amine at the 2-position of the imidazole ring, making it directly competent for amide bond formation, urea synthesis, or reductive amination without prior deprotection [1]. In contrast, the N-Boc-protected analog, 2-(2-{(tert-butoxy)carbonylamino}-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoic acid (CAS 2580215-39-8), requires a discrete Boc removal step (typically TFA/CH₂Cl₂ or HCl/dioxane) prior to amine utilization, which introduces an additional 2–4 hours of reaction time and reduces overall mass recovery by 15–30% [1]. The free amine also avoids potential side reactions associated with residual TFA salts in downstream biological assays [2]. For medicinal chemistry libraries where the amine is a primary diversification point, the target compound eliminates one synthetic transformation, reducing overall cycle time per analog by approximately 1–2 days [2].

Synthetic efficiency
Head-to-head
1 step saved
~15–30% yield advantage
Free amine eliminates Boc deprotection, reducing cycle time per analog
Based on standard solution‑phase parallel synthesis
Synthetic efficiency Amide coupling Protecting group strategy

Trifluoromethyl-Driven pKa Suppression Relative to Non-Fluorinated Hydroxypropanoate Analogs

The α-hydroxy group in the target compound is flanked by an electron-withdrawing trifluoromethyl group, which substantially lowers its pKa. Experimental pKa of 3,3,3-trifluorolactic acid (CAS 684-07-1) is predicted at 2.29 ± 0.11, compared to pKa ≈ 3.86 for unsubstituted lactic acid . This ΔpKa of approximately 1.57 units means that at physiological pH 7.4, the trifluoromethyl-substituted hydroxyl is essentially fully deprotonated (conjugate base form dominates), whereas the non-fluorinated analog remains predominantly protonated. The resulting anion exhibits stronger hydrogen-bond acceptor character, altered solvation energetics, and distinct recognition by esterases and cytochrome P450 enzymes [1]. In the context of the target compound, the ethyl ester further modulates the overall hydrogen-bond donor/acceptor balance relative to the free acid, creating a unique physicochemical profile not achievable with non-fluorinated analogs .

pKa suppression
Cross-study comparable
ΔpKa = 1.57
(CF₃‑substituted: ~2.29)
CF₃ group shifts α‑OH ionization, affecting solubility and metabolism
Predicted pKa; trifluorolactic acid reference
pKa modulation Metabolic stability Hydrogen bonding

2-Aminoimidazole Pharmacophore: Class-Level Biofilm Inhibition Potential

The 2-aminoimidazole (2-AI) scaffold is a validated pharmacophore for inhibiting bacterial biofilm formation across multiple species. Published studies on 2-AI derivatives report biofilm inhibition IC₅₀ values ranging from 16.4 to 40.7 μM against Pseudomonas aeruginosa and Staphylococcus aureus [1], while select 2-AI-triazole conjugates achieve three orders of magnitude enhancement in biofilm dispersion when combined with conventional antibiotics [2]. The target compound incorporates the 2-amino-1-methylimidazole substructure at the 5-position of the trifluoro-hydroxypropanoate core, placing it within this pharmacophore class. Although no direct biofilm IC₅₀ data exist for CAS 2095410-91-4 specifically, the presence of the 2-AI motif—particularly with N1 methylation, which is known to modulate toxicity profiles in 5-aryl-2-AI series [3]—supports its prioritization for antibiofilm screening cascades. In contrast, the Boc-protected analog lacks the free amine essential for bioactivity, and the free acid analog may exhibit altered bacterial cell penetration due to its charged carboxylate at physiological pH.

Biofilm potential
Class-level inference
2‑AI scaffold reported
IC₅₀ 16.4–40.7 μM
Presence of 2‑aminoimidazole motif supports screening prioritization
No direct data for this CAS; class-based projection
Biofilm inhibition Antibiotic adjuvant Antimicrobial resistance

Molecular Weight and Physicochemical Property Differentiation Across the Analog Series

The target compound (MW 267.21) occupies an intermediate position in the analog series between the free carboxylic acid (MW 239.15) and the N-Boc-protected derivative (MW ~339.27) [1]. This molecular weight falls within the optimal range for lead-like compounds (MW ≤ 300), complying with the Rule of Three for fragment-based drug discovery [2]. The free acid, while lower in MW, introduces a formal negative charge at physiological pH that limits passive membrane permeability. The Boc-protected analog exceeds 300 Da and bears a bulky tert-butyl carbamate that sterically hinders target binding and adds rotatable bonds, reducing ligand efficiency [2]. The target compound's hydrogen bond donor count (HBD = 2: one amine NH₂, one hydroxyl OH) and hydrogen bond acceptor count (HBA ≈ 6: ester carbonyl, imidazole N, amine N, CF₃ fluorine atoms, hydroxyl O) position it favorably within Lipinski's Rule of Five chemical space for oral bioavailability [2].

Lead-likeness profile
Head-to-head
MW 267.21
HBD 2 · HBA ~6
clogP 0.8–1.5
Balanced MW and HBD count fit fragment‑based lead criteria
Complies with Rule of Three; ester form supports permeability
Molecular weight Drug-likeness Lead optimization

Commercial Availability and Procurement Cost Comparison

The target compound is commercially available from CymitQuimica (brand: Biosynth) at €502.00 per 50 mg and €1,362.00 per 500 mg, translating to unit costs of €10.04/mg and €2.72/mg respectively . In contrast, the free carboxylic acid analog (CAS 2167292-57-9) currently has no active commercial suppliers listed on major databases , requiring custom synthesis that typically costs €800–1,500 for 50 mg with 4–6 week lead times. The N-Boc-protected analog (CAS 2580215-39-8) is listed by specialty suppliers but pricing is quote-based, generally exceeding €600/50mg [1]. The target compound thus offers the most favorable combination of immediate availability, defined pricing, and ≥95% purity assurance, enabling rapid project initiation without the delays and uncertainty of custom synthesis .

Procurement advantage
Head-to-head
€502/50mg
In‑stock, ≥95%
Immediate availability vs custom synthesis for free acid analog
Pricing as of catalog; subject to change
Procurement Commercial availability Cost efficiency

Optimal Application Scenarios for Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Campaigns Requiring Direct Amine Diversification

The free 2-amino group enables immediate amide coupling, urea formation, or reductive amination without a deprotection step, saving 1 synthetic transformation per analog relative to the Boc-protected alternative [1]. For a typical hit-to-lead campaign synthesizing 100–200 analogs, this translates to approximately 2–4 weeks of reduced synthesis time and 15–30% higher overall yield per library. The ethyl ester can be selectively hydrolyzed post-coupling to the free acid if a terminal carboxylate is desired for solubility, providing synthetic flexibility not available from the pre-hydrolyzed free acid analog.

Antibiofilm and Antibiotic Adjuvant Screening Programs

The 2-aminoimidazole pharmacophore present in this compound is one of the most extensively validated scaffolds for biofilm inhibition, with published 2-AI derivatives achieving biofilm IC₅₀ values of 16.4–40.7 μM against P. aeruginosa and S. aureus, and up to 1,000-fold enhancement of antibiotic-mediated biofilm dispersion [2]. The N1-methyl substitution on the imidazole ring may reduce cytotoxicity relative to unsubstituted 2-AI analogs, based on SAR from 5-aryl-2-aminoimidazole series where N1-substitution consistently lowered toxicity to eukaryotic cells [3]. The trifluoromethyl group further enhances metabolic stability, making this compound a suitable starting point for developing antibiofilm agents with improved pharmacokinetic profiles.

Fragment-Based Drug Discovery (FBDD) Against Central Nervous System Targets

With MW 267.21, 2 hydrogen bond donors, and estimated clogP of 0.8–1.5, this compound complies with the Rule of Three for fragment-based lead discovery (MW ≤300, clogP ≤3, HBD ≤3) [4]. The ethyl ester form provides superior passive membrane permeability compared to the free acid analog (~1 log unit higher clogP), which is essential for accessing intracellular CNS targets. The CF₃ group serves as a sensitive ¹⁹F NMR probe for fragment-based screening, enabling direct detection of binding interactions in protein-observed and ligand-observed NMR experiments without isotopic labeling.

Pharmacokinetic Profiling and Metabolite Identification Studies

The trifluoromethyl-α-hydroxypropanoate substructure provides a distinctive metabolic trajectory. The ethyl ester can be hydrolyzed by esterases to the free acid as a primary metabolite, while the CF₃ group confers resistance to oxidative metabolism at the α-carbon [4]. The predicted pKa of ~2.29 for the α-hydroxy group means the compound (and its acid metabolite) will exist predominantly as the conjugate base at physiological pH, facilitating quantitative LC-MS/MS detection in negative ion mode. This combination of metabolic stability and analytical detectability makes the compound suitable as a reference standard in in vitro ADME assays (microsomal stability, plasma stability, protein binding) where metabolic fate needs to be unambiguously tracked.

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead amine diversification
Free amine for direct coupling without deprotection
Synthetic yield and cycle‑time review
Antibiofilm and antibiotic adjuvant screening
2‑Aminoimidazole pharmacophore with N1‑methyl substitution
Biofilm inhibition and adjuvant response context
Fragment-based CNS target discovery
Lead-like MW, clogP, and ¹⁹F NMR probe capability
Fragment screening and binding confirmation assays
ADME and metabolite identification studies
CF₃‑α‑hydroxypropanoate core for metabolic stability
Metabolic pathway tracking and LC‑MS detectability
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